4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC16305684
Molecular Formula: C24H24N4OS
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N4OS |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 4-[4-(2-phenoxyethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C24H24N4OS/c1-3-7-19(8-4-1)21-17-30-24-22(21)23(25-18-26-24)28-13-11-27(12-14-28)15-16-29-20-9-5-2-6-10-20/h1-10,17-18H,11-16H2 |
| Standard InChI Key | YACJSHHFOITQOA-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CCOC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Introduction
4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural components, including a thienopyrimidine core and a piperazine moiety, contribute to its potential therapeutic applications, particularly in neuropharmacology and oncology.
Key Features:
-
Molecular Formula: C24H24N4OS
-
Molecular Weight: Approximately 420.54 g/mol
-
CAS Number: 611197-45-6
Synthesis and Characterization
The synthesis of 4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization of the synthesized compound is commonly performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and composition.
Synthesis Steps:
-
Starting Materials: Commercially available precursors.
-
Reaction Conditions: Controlled temperature, solvent choice, and reaction time.
-
Characterization Techniques: NMR spectroscopy and mass spectrometry.
Biological Activity and Potential Applications
This compound exhibits promising biological activity, particularly in the realms of neuroprotection and antitumor effects. It may act as an antagonist or modulator at specific neurotransmitter receptors, influencing pathways associated with mood regulation, anxiety, or neuroprotection. Additionally, compounds with similar structures have shown significant activity against various cancer cell lines.
Potential Applications:
-
Neuropharmacology: Modulation of neurotransmitter systems for mood regulation and neuroprotection.
-
Oncology: Antitumor effects against various cancer cell lines.
Research Findings and Future Directions
Ongoing research highlights the significance of this compound in medicinal chemistry and pharmacology. Future studies could lead to novel therapeutic agents, particularly focusing on its neuroprotective and antitumor properties. The compound's interaction with biological targets such as receptors in the central nervous system suggests potential therapeutic applications in mood regulation and anxiety disorders.
Future Research Directions:
-
In Vivo Studies: Investigating the compound's efficacy and safety in animal models.
-
Mechanism of Action: Further elucidation of its interaction with neurotransmitter receptors.
-
Clinical Trials: Potential progression to human clinical trials based on promising preclinical data.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume